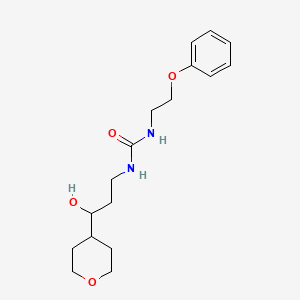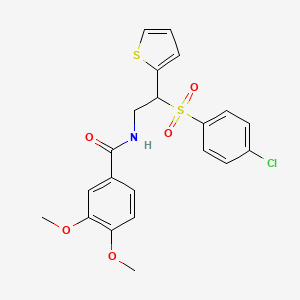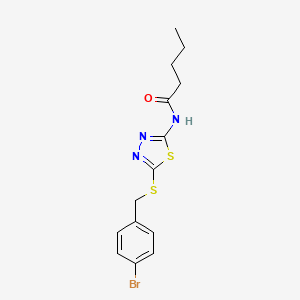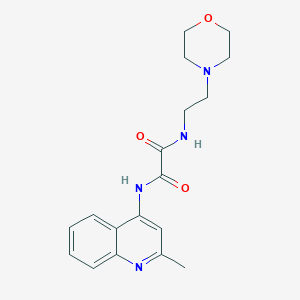
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide: is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of quinoline and morpholine moieties in its structure suggests potential biological activity and utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through a Friedländer synthesis involving the condensation of aniline with a ketone.
Oxalamide Formation: The quinoline derivative is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate.
Morpholine Addition: Finally, the oxalyl chloride intermediate is reacted with 2-morpholinoethylamine to yield this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines or reduced oxalamide derivatives.
Substitution: Substituted morpholine or quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of nitrogen atoms.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: The quinoline moiety suggests potential antimicrobial properties.
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial DNA or enzymes, disrupting their function. The quinoline moiety could intercalate into DNA, while the morpholine ring might interact with proteins or enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
N1-(2-chloroquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure with a chloro group instead of a methyl group.
N1-(2-methylquinolin-4-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness:
- The presence of the methyl group on the quinoline ring may influence the compound’s reactivity and biological activity.
- The morpholine ring provides a unique set of interactions compared to other similar compounds, potentially affecting its solubility and binding properties.
Propiedades
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-18(24)17(23)19-6-7-22-8-10-25-11-9-22/h2-5,12H,6-11H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWIHKPTUPRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
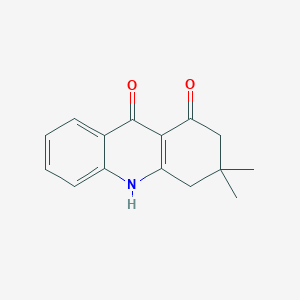
![3,4,5-trimethoxy-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2369546.png)
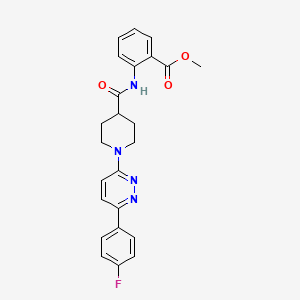
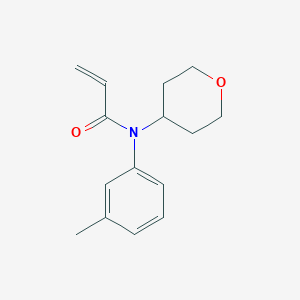

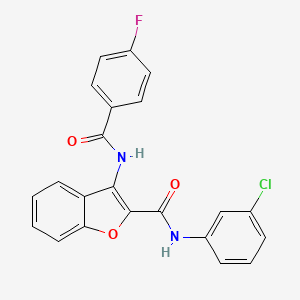
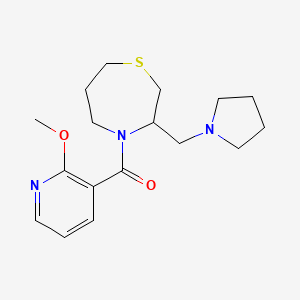
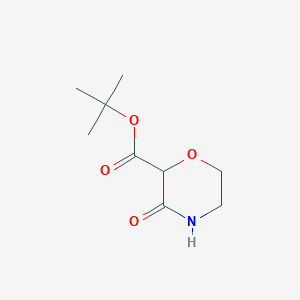
![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
![3-(dimethylamino)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2369559.png)
